2-Chloro-6-(methylsulfanyl)benzonitrile

Description

Properties

IUPAC Name |

2-chloro-6-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOQQMPIMGZLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(methylsulfanyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-6-(methylsulfanyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary synthetic strategy, the underlying reaction mechanism, a detailed experimental protocol, and the critical considerations for achieving a high-yield, high-purity product.

Introduction: Strategic Importance of this compound

This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nitrile group, a chlorine atom, and a methylsulfanyl group on the benzene ring, offers multiple points for further chemical modification. This trifunctional scaffold allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of therapeutic agents. The strategic placement of the chloro and methylsulfanyl groups influences the electronic properties and steric environment of the molecule, enabling selective functionalization in subsequent synthetic steps.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a dihalogenated benzonitrile with a suitable sulfur-based nucleophile.

Recommended Starting Material: 2,6-Dichlorobenzonitrile

The preferred starting material for this synthesis is 2,6-dichlorobenzonitrile. The two chlorine atoms on the aromatic ring are good leaving groups, and their positions ortho to the electron-withdrawing nitrile group activate the ring towards nucleophilic attack. While other dihalogenated benzonitriles, such as 2-chloro-6-fluorobenzonitrile, could also be considered, the relative cost-effectiveness and commercial availability of 2,6-dichlorobenzonitrile make it a more practical choice for large-scale synthesis.

The Nucleophile: Sodium Thiomethoxide

Sodium thiomethoxide (CH₃SNa) is the ideal nucleophile for introducing the methylsulfanyl group.[1][2][3] It is a potent nucleophile that readily attacks the electron-deficient carbon atom of the aromatic ring.[1][2] Commercially available as a solid or in solution, it offers ease of handling and high reactivity.[3]

Reaction Mechanism

The synthesis proceeds via a classic SNAr mechanism. The key steps are as follows:

-

Nucleophilic Attack: The thiomethoxide anion (CH₃S⁻) attacks one of the chlorinated carbon atoms of the 2,6-dichlorobenzonitrile ring. This attack is regioselective due to the identical nature of the two chlorine substituents.

-

Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing nitrile group, which helps to stabilize this intermediate.

-

Departure of the Leaving Group: The Meisenheimer complex collapses with the expulsion of a chloride ion, restoring the aromaticity of the ring and yielding the final product, this compound.

The overall reaction is a substitution of one of the chlorine atoms with the methylsulfanyl group.

Visualization of the Synthesis Pathway

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(methylsulfanyl)benzonitrile

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-6-(methylsulfanyl)benzonitrile, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document establishes its core properties through a comparative analysis of structurally similar compounds. By examining analogues such as 2-Chloro-6-methylbenzonitrile and 2-Chloro-6-sulfanylbenzonitrile, we can project the expected characteristics of the title compound, offering a robust framework for its synthesis, characterization, and application. This guide details predicted properties, proposes a logical synthetic pathway, outlines a comprehensive characterization workflow, and discusses the scientific rationale behind these methodologies.

Introduction and Molecular Identity

This compound is an aromatic organic compound featuring a benzonitrile core substituted with a chlorine atom and a methylsulfanyl (or methylthio) group. This unique substitution pattern is anticipated to confer specific electronic and steric properties, making it a potentially valuable building block in medicinal chemistry and materials science. The strategic placement of the chloro, methylsulfanyl, and nitrile groups offers multiple sites for chemical modification, enabling the synthesis of diverse molecular scaffolds.

While direct experimental data for this compound is not widely published, we can establish its fundamental molecular identity. Its isomer, 2-Chloro-4-(methylsulfanyl)benzonitrile, is documented with the CAS Number 1002557-03-0, a molecular formula of C₈H₆ClNS, and a molecular weight of 183.65 g/mol [1]. Based on this, we can confidently assign the same molecular formula and weight to the 2,6-substituted isomer.

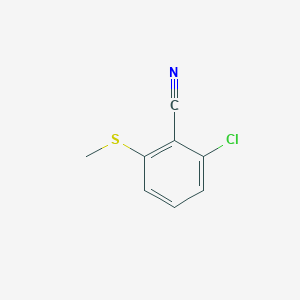

Chemical Structure

The structure of this compound is defined by a benzene ring with a nitrile (-C≡N) group, a chlorine (-Cl) atom, and a methylsulfanyl (-SCH₃) group at positions 1, 2, and 6, respectively.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its close analogues. The predictions for the title compound are derived from the established data of its structural neighbors, providing a scientifically grounded estimation of its behavior.

| Property | This compound (Predicted) | 2-Chloro-6-methylbenzonitrile[2][3] | 2-Chloro-6-sulfanylbenzonitrile[4] |

| CAS Number | Not available | 6575-09-3 | 72371-52-9 |

| Molecular Formula | C₈H₆ClNS | C₈H₆ClN | C₇H₄ClNS |

| Molecular Weight | 183.65 g/mol | 151.59 g/mol | 169.63 g/mol |

| Appearance | Predicted to be a solid at room temperature | Light cream to light brown crystalline powder | Not specified |

| Melting Point | 75-85 °C (estimated) | 79-81 °C | Not available |

| Boiling Point | > 150 °C at reduced pressure (estimated) | 143 °C at 38 mmHg | Not available |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, EtOAc, Acetone) | Low water solubility[5] | Not available |

| logP (XLogP3) | ~2.8-3.2 (estimated) | 2.6 | 2.3 |

Causality Behind Predictions:

-

Melting Point: The melting point is predicted to be similar to that of 2-chloro-6-methylbenzonitrile. The replacement of a methyl group with a larger, more polarizable methylsulfanyl group is expected to have a modest impact on the crystal lattice energy.

-

Boiling Point: The increased molecular weight and polarity from the sulfur atom suggest a higher boiling point compared to the methyl analogue.

-

Solubility & logP: The methylsulfanyl group is more lipophilic than a sulfanyl (-SH) group and slightly more so than a methyl group. Therefore, the logP is predicted to be higher than that of both analogues, indicating greater partitioning into octanol and lower solubility in water.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2-chloro-6-aminotoluene. This multi-step synthesis leverages well-established reactions in organic chemistry. A related patent for the synthesis of 2-chloro-6-methylthiotoluene via a diazotization reaction provides a strong basis for this proposed route[6].

Caption: Proposed multi-step synthesis of this compound.

Expertise & Rationale for Experimental Choices:

-

Diazotization: This is a classic and reliable method for converting an aromatic amine into a diazonium salt, which is an excellent leaving group. Performing the reaction at low temperatures (0-5 °C) is critical to prevent the decomposition of the unstable diazonium intermediate.

-

Nucleophilic Substitution: Sodium thiomethoxide (NaSMe) is a potent sulfur nucleophile that will readily displace the diazonium group to form the desired methylsulfanyl linkage.

-

Oxidation: The conversion of the methyl group on the toluene ring to a carboxylic acid is a standard transformation. Potassium permanganate (KMnO₄) under basic conditions followed by an acidic workup is a robust choice for this step.

-

Amide Formation: The conversion of the carboxylic acid to a primary amide is a necessary precursor to the nitrile. A two-step procedure involving activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia, is a high-yielding and common laboratory method.

-

Dehydration: The final step involves the dehydration of the primary amide to the nitrile. Powerful dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride are effective for this transformation.

Recommended Characterization Workflow

Once synthesized, a rigorous characterization workflow is essential to confirm the identity, purity, and structure of this compound.

Caption: Self-validating workflow for the characterization of this compound.

Step-by-Step Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum to determine the number of proton signals, their chemical shifts, splitting patterns, and integration.

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

-

-

Expected ¹H NMR Signals (in CDCl₃):

-

A singlet around 2.5 ppm integrating to 3 protons for the -SCH₃ group.

-

A multiplet or series of doublets/triplets between 7.2-7.8 ppm for the three aromatic protons. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

A signal around 15-20 ppm for the -SCH₃ carbon.

-

Multiple signals in the aromatic region (120-145 ppm).

-

A signal for the nitrile carbon (-C≡N) around 115-120 ppm.

-

B. Mass Spectrometry (MS)

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

-

-

Expected Results:

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed.

-

Crucially, the isotopic pattern characteristic of a molecule containing one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be present, confirming the presence of chlorine. The calculated exact mass is approximately 182.99 Da.

-

C. Infrared (IR) Spectroscopy

-

Protocol:

-

Analyze the solid sample using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet.

-

-

Expected Key Absorption Bands:

-

A sharp, strong absorption band in the range of 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretching vibration.

-

Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H stretching bands just above 3000 cm⁻¹.

-

C-S stretching vibrations, which are typically weak, may appear in the 600-800 cm⁻¹ region.

-

Stability and Safety Considerations

Stability: The compound is expected to be stable under standard laboratory conditions. However, the methylsulfanyl group can be susceptible to oxidation to the corresponding sulfoxide and sulfone under strong oxidizing conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Safety: While a specific Safety Data Sheet (SDS) for this compound is not available, the safety profile can be inferred from related structures.

-

2-Chloro-6-sulfanylbenzonitrile is classified as toxic if swallowed, causes skin irritation, and causes serious eye damage[4].

-

2-Chloro-6-methylbenzonitrile is harmful if swallowed or in contact with skin[7].

Based on these data, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has established a foundational understanding of this compound, a compound for which direct experimental data is sparse. By leveraging a scientifically rigorous comparative analysis of its close structural analogues, we have projected its key physicochemical properties, proposed a viable synthetic route, and detailed a comprehensive workflow for its subsequent characterization. This document provides researchers and drug development professionals with the critical insights needed to confidently synthesize, identify, and utilize this promising chemical entity in their research endeavors. The self-validating nature of the proposed characterization protocol ensures that any future synthesis of this compound can be unequivocally verified, contributing to the broader body of scientific knowledge.

References

-

PubChem. 2-Chloro-6-sulfanylbenzonitrile . National Center for Biotechnology Information. [Link]

-

ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile . [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3) . [Link]

-

PubChem. 2-Chloro-6-[(2-methylphenoxy)methyl]benzonitrile . National Center for Biotechnology Information. [Link]

-

BIOFOUNT. 2-Chloro-4-(methylsulfanyl)benzonitrile . Product Page. [Link]

- Google Patents. Method for preparing 2-chloro-6-methylthiotoluene.

Sources

- 1. 1002557-03-0|2-Chloro-4-(methylsulfanyl)benzonitrile|2-Chloro-4-(methylsulfanyl)benzonitrile|-范德生物科技公司 [bio-fount.com]

- 2. 2-Chloro-6-methylbenzonitrile 97 6575-09-3 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-6-sulfanylbenzonitrile | C7H4ClNS | CID 21224765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

2-Chloro-6-(methylsulfanyl)benzonitrile CAS number and structure

An In-Depth Technical Guide to 2-Chloro-6-(methylsulfanyl)benzonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the chemical properties, synthesis, and applications of this compound, a key intermediate in synthetic chemistry.

Introduction and Chemical Identity

This compound is a substituted benzonitrile compound recognized for its utility as a versatile building block in the synthesis of more complex molecular architectures, particularly in the agrochemical and pharmaceutical industries. Its structure incorporates three key functional groups on a benzene ring: a chloro group, a methylsulfanyl (thiomethyl) group, and a nitrile group. This specific arrangement of substituents provides a unique chemical reactivity profile, making it a valuable precursor for creating novel compounds.

The definitive Chemical Abstracts Service (CAS) number for this compound is 51271-34-2 [1].

Structural Representation

The molecular structure consists of a benzene ring substituted at positions 1, 2, and 6. The nitrile (-C≡N) group is at position 1, the chlorine atom at position 2, and the methylsulfanyl (-SCH₃) group at position 6.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

Quantitative data for this compound is summarized below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 51271-34-2 | [1] |

| Molecular Formula | C₈H₆ClNS | [1] |

| Molecular Weight | 183.66 g/mol | [1] |

| IUPAC Name | This compound | |

| Purity | Min. 95% (Commercially available) | [1] |

| XLogP3 (Predicted) | 2.6 | [2] |

| Topological Polar Surface Area | 23.8 Ų | [2] |

| Monoisotopic Mass | 182.98822 Da |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The rationale for this approach lies in the activation of the benzene ring by the electron-withdrawing nitrile group, which facilitates the displacement of a leaving group by a nucleophile.

A common and industrially scalable method involves the reaction of 2,6-dichlorobenzonitrile with a sulfur-based nucleophile such as sodium thiomethoxide (sodium methanethiolate). The nitrile group at position 1, along with the chloro group at position 2, activates the carbon at position 6 for nucleophilic attack. The second chloro group serves as an excellent leaving group.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet. The system is purged with an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiomethoxide.

-

Reagent Preparation: Sodium thiomethoxide is either purchased or prepared in situ by reacting sodium methoxide with methanethiol. It is dissolved in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction Initiation: 2,6-dichlorobenzonitrile is dissolved in the same solvent and added dropwise to the sodium thiomethoxide solution at a controlled temperature, typically between 80-120°C. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water. This precipitates the crude product.

-

Purification: The precipitate is collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

As a "versatile small molecule scaffold," this compound serves as a crucial intermediate[1]. Its utility stems from the ability of its functional groups to undergo further chemical transformations:

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations are fundamental in building more complex molecular side chains.

-

Chloro Group: The chlorine atom can be displaced by other nucleophiles in subsequent SₙAr reactions or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds.

-

Methylsulfanyl Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic and steric properties of a molecule, often impacting its biological activity and pharmacokinetic profile.

This trifunctional nature allows for a divergent synthetic approach, where a single intermediate can be used to generate a library of diverse compounds for screening in drug discovery programs.

Safety, Handling, and Hazard Profile

| Hazard Class | GHS Hazard Statement | Precautionary Measures |

| Acute Toxicity | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[3][4] | P261: Avoid breathing dust/fume. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection.[5][6] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[3][5] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[3][5] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Target Organ Toxicity | H335: May cause respiratory irritation.[3][5] | P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

Handling Recommendations:

-

Engineering Controls: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood[7].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[5][8]. Store locked up[7].

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations[8].

References

-

PubChem. (n.d.). 2-Chloro-6-sulfanylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-(methylsulfanyl)benzonitrile (C8H6ClNS). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-6-methylbenzonitrile (C8H6ClN). Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 2-chloro-6-methylbenzonitrile (C8H6ClN) [pubchemlite.lcsb.uni.lu]

- 3. 2-Chloro-6-sulfanylbenzonitrile | C7H4ClNS | CID 21224765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

A Methodological and Predictive Guide to the Spectroscopic Characterization of 2-Chloro-6-(methylsulfanyl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Chloro-6-(methylsulfanyl)benzonitrile, a compound of interest for researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages a predictive and comparative approach. By analyzing the spectral data of structurally analogous compounds, we forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Furthermore, this guide presents detailed, field-proven protocols for acquiring high-fidelity spectral data, ensuring that researchers are equipped with a robust and self-validating methodology for the empirical characterization of this and similar novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring, featuring a nitrile (-C≡N), a chloro (-Cl), and a methylsulfanyl (-SCH₃) group. This combination of electron-withdrawing and electron-donating groups is expected to produce a distinct and informative spectroscopic signature.

Structure:

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClNS | Calculated |

| Molecular Weight | 199.66 g/mol | Calculated |

| Monoisotopic Mass | 198.98822 Da | Calculated |

| XLogP3 | ~3.0-3.5 | Predicted based on analogs |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The predicted ¹H and ¹³C NMR spectra for this compound are based on the established electronic effects of its substituents. The nitrile and chloro groups are electron-withdrawing, generally shifting attached and nearby nuclei downfield (to higher ppm). Conversely, the methylsulfanyl group is an ortho-, para-director and is considered weakly electron-donating through resonance, which would shift ortho and para nuclei upfield.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be characterized by two distinct regions: the aromatic region and the aliphatic methyl region.

-

Aromatic Region (Predicted ~7.2-7.8 ppm): The three protons on the aromatic ring are chemically distinct and will likely appear as a complex set of multiplets. We predict a triplet for the proton at C4 (coupled to two neighbors) and two doublets for the protons at C3 and C5. The precise chemical shifts will be influenced by the combined electronic effects of the substituents.

-

Methylsulfanyl Region (Predicted ~2.5 ppm): The three protons of the methyl group (-SCH₃) are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| Ar-H (3 protons) | 7.2 - 7.8 | Multiplet | ~7-8 Hz | Aromatic protons in a substituted ring, deshielded by Cl and CN groups. |

| -SCH₃ (3 protons) | ~2.5 | Singlet | N/A | Aliphatic protons adjacent to a sulfur atom. |

Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals in the broadband-decoupled ¹³C NMR spectrum.

-

Nitrile Carbon (Predicted ~117-119 ppm): The carbon of the nitrile group typically appears in this region.

-

Aromatic Carbons (Predicted ~115-145 ppm): The six aromatic carbons will have varied chemical shifts. The carbons directly attached to the electronegative chlorine (C -Cl) and the sulfur (C -SCH₃) are expected to be significantly downfield. For comparison, in 2-chloro-6-methylbenzonitrile, the carbon attached to the methyl group is at ~141.6 ppm.[1]

-

Methyl Carbon (Predicted ~15-20 ppm): The carbon of the methyl group (-SC H₃) will appear far upfield, characteristic of an sp³-hybridized carbon.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C ≡N | 117 - 119 | Characteristic nitrile carbon chemical shift. |

| C -Cl | 135 - 140 | Aromatic carbon deshielded by the attached chlorine atom. |

| C -SCH₃ | 140 - 145 | Aromatic carbon influenced by the sulfur substituent. |

| C -CN | 110 - 115 | Quaternary carbon attached to the nitrile group. |

| Ar-C | 125 - 135 | Remaining aromatic carbons. |

| -SC H₃ | 15 - 20 | Aliphatic carbon adjacent to sulfur. |

Standard Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data. The use of a deuterated solvent is critical as it provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H NMR spectrum.[2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample (this compound).

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

Acquire a broadband-decoupled ¹³C NMR spectrum (requires a larger number of scans for adequate signal-to-noise).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by a few key absorption bands.

-

C≡N Stretch: The most prominent and diagnostic peak will be the nitrile stretch. For benzonitrile derivatives, this appears as a strong, sharp band in the 2220-2240 cm⁻¹ region.[3]

-

Aromatic C-H Stretch: A group of weaker bands is expected just above 3000 cm⁻¹.

-

Aromatic C=C Bends: Medium to strong intensity bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl bond.

-

C-H Bends: Aliphatic C-H bending vibrations from the methyl group will be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 4: Predicted Key FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H | 3050 - 3150 | Weak to Medium |

| Nitrile (C≡N) | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H Bend | 1375 - 1450 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Standard Protocol for FT-IR Data Acquisition (KBr Pellet)

For solid samples, the potassium bromide (KBr) pellet technique is a reliable method for obtaining high-quality IR spectra. It minimizes scattering and produces sharp, well-defined peaks.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the sample and ~100 mg of dry, spectroscopic-grade KBr powder.

-

Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the powder into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum (typically by co-adding 16-32 scans) over the range of 4000-400 cm⁻¹.[4]

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular ion peak is the most critical piece of information. For C₈H₆ClNS, the monoisotopic mass is 198.99 Da. Therefore, the M⁺ peak will be observed at m/z 199.

-

Isotope Pattern: A key validating feature will be the chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This will result in a characteristic M⁺ peak at m/z 199 and an M+2 peak at m/z 201, with a relative intensity of approximately 1/3 that of the M⁺ peak. The presence of this pattern is definitive proof of a single chlorine atom in the molecule.

-

Key Fragments: Fragmentation provides a fingerprint of the molecule's structure. Likely fragmentations under EI conditions include:

-

Loss of a methyl radical (-CH₃) from the methylsulfanyl group, leading to a fragment at m/z 184.

-

Loss of a chlorine radical (-Cl), leading to a fragment at m/z 164.

-

Loss of hydrogen cyanide (-HCN) from the nitrile group, leading to a fragment at m/z 172.

-

Table 5: Predicted Key Fragments in EI-MS

| m/z Value | Identity | Rationale |

|---|---|---|

| 199, 201 | [M]⁺, [M+2]⁺ | Molecular ion with characteristic 3:1 chlorine isotope pattern. |

| 184, 186 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 164 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 172, 174 | [M - HCN]⁺ | Loss of hydrogen cyanide. |

Standard Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds, providing both retention time for separation and a mass spectrum for identification.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Set the GC inlet temperature (e.g., 250 °C) and MS transfer line temperature (e.g., 280 °C) to ensure sample vaporization without degradation.

-

Program the GC oven with a suitable temperature gradient (e.g., start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min) to ensure separation from any impurities.

-

Use helium as the carrier gas.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is separated on the GC column and then enters the mass spectrometer.

-

The MS is operated in EI mode (typically at 70 eV) and scans a mass range (e.g., m/z 40-500) to acquire spectra for all eluting compounds.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the target compound.

-

Extract the mass spectrum for that peak.

-

Analyze the spectrum to identify the molecular ion, the chlorine isotope pattern, and key fragment ions.

-

Conclusion

This guide outlines the predicted spectroscopic fingerprint of this compound and provides the robust experimental workflows required for its empirical verification. The combination of NMR, IR, and MS analysis will provide unambiguous confirmation of the compound's structure. The predicted data—a complex aromatic region and a methyl singlet in ¹H NMR, eight unique signals in ¹³C NMR, a strong nitrile stretch around 2230 cm⁻¹ in the IR, and a molecular ion at m/z 199 with a characteristic M+2 peak at m/z 201—serve as a benchmark for researchers. By following the detailed protocols herein, scientists can confidently acquire and interpret the high-quality data necessary for their drug development and materials science applications.

References

-

ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-sulfanylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-6-methoxybenzonitrile (C8H6ClNO). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectroscopic characterization of a Ru(III)-OCl intermediate. Retrieved from [Link]

-

MDPI. (n.d.). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Determining the Solubility of 2-Chloro-6-(methylsulfanyl)benzonitrile in Organic Solvents for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from process chemistry and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Chloro-6-(methylsulfanyl)benzonitrile, a key building block in modern medicinal chemistry. This document moves beyond a simple data sheet, offering in-depth theoretical grounding in solubility principles, a detailed, self-validating experimental protocol for solubility determination via the isothermal shake-flask method, and a robust analytical workflow using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to generate reliable and accurate solubility data, empowering scientists to make informed decisions in solvent selection for synthesis, crystallization, and formulation development.

Introduction: The Central Role of Solubility

This compound is a substituted benzonitrile derivative. Its molecular structure, featuring a polar nitrile group, a lipophilic phenyl ring, and chloro and methylsulfanyl substituents, results in a unique solubility profile that must be thoroughly characterized. Understanding its solubility is not merely an academic exercise; it is a cornerstone of process optimization and rational formulation design.[2] Inadequate solubility can lead to significant challenges, including poor absorption, low bioavailability, and difficulties in achieving desired concentrations for reactions or purification. This guide provides the tools to proactively address these challenges.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNS | Calculated |

| Molecular Weight | 183.66 g/mol | Calculated |

| Appearance | (Expected) White to off-white solid | N/A |

| XLogP3 | ~2.5-3.0 (Estimated) | Structural Estimation |

| Topological Polar Surface Area | 50.9 Ų (Estimated) | Structural Estimation |

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable initial guidance for solvent selection. These models are based on the fundamental principle of "like dissolves like," where solubility is favored when the intermolecular forces of the solute and solvent are similar.[3][4]

Polarity and Intermolecular Forces

The structure of this compound suggests a molecule of intermediate polarity. The nitrile (-C≡N) group is highly polar and can act as a hydrogen bond acceptor. The chloro- and methylsulfanyl- groups also contribute to the molecule's dipole moment. Conversely, the benzene ring provides a nonpolar, aromatic character. Therefore, solvents that can engage in a range of interactions—from dipole-dipole to London dispersion forces—are likely to be effective.

Hansen Solubility Parameters (HSP)

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding forces.[5]

The principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between the HSP coordinates of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of dissolution.[6] While the specific HSP values for this compound are not published, we can predict that effective solvents will have balanced δp and δd components and a moderate δh value.

Table 1: Hansen Solubility Parameters for Common Organic Solvents [7][8][9]

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| n-Heptane | 15.3 | 0.0 | 0.0 |

Based on this theory, solvents like Acetone, Acetonitrile, Dichloromethane, and THF are predicted to be more effective solubilizers for this compound than highly nonpolar solvents like n-Heptane or highly protic solvents like Methanol, where the hydrogen bonding network may be less compatible.

Experimental Solubility Determination: A Validated Protocol

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability. The following protocol is designed to be a self-validating system, ensuring data integrity.

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Reagents:

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Scintillation vials or glass vials with PTFE-lined caps

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Equipment:

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.01 mg)

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Vortex mixer

Experimental Workflow Diagram:

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure that a saturated solution is formed. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 3.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a sufficient duration to reach equilibrium.

-

Causality: A period of 24 to 72 hours is recommended. Shorter times may result in an underestimation of solubility as the system has not reached thermodynamic equilibrium. The duration should be consistent across all solvents for comparability.

-

-

Sampling: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least one hour at the same constant temperature.

-

Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter.

-

Trustworthiness: Discard the first 0.5 mL of filtrate. This step, known as pre-saturating the filter, is crucial to prevent the loss of the dissolved solute due to adsorption onto the filter membrane, which would lead to erroneously low solubility values.

-

-

Dilution: Collect the subsequent filtrate into a clean vial. Immediately perform a precise, quantitative dilution of the filtrate with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

Analytical Quantification by HPLC-UV

A reverse-phase HPLC method is well-suited for the quantification of this compound.

Suggested HPLC Conditions (Starting Point for Method Development):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detector | UV at λmax (e.g., ~254 nm, to be determined) |

| Run Time | 10 minutes |

Method Validation: The analytical method must be validated to ensure its reliability. This involves preparing a stock solution of this compound and creating a series of calibration standards. A calibration curve (Peak Area vs. Concentration) should be generated, demonstrating linearity with a correlation coefficient (r²) > 0.999. This process is fundamental to the quality control strategy for any pharmaceutical compound, as outlined by international guidelines.[10][11]

Calculation: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| e.g., Acetone | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

| e.g., Acetonitrile | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |

| e.g., Toluene | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| e.g., n-Heptane | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |

Logical Relationship Diagram:

Caption: Relationship between Solute Properties and Solvent Classes.

This data is invaluable for:

-

Process Chemists: Selecting optimal solvents for reactions to ensure all reagents remain in solution, and for crystallization to maximize yield and purity.

-

Formulation Scientists: Identifying suitable solvent systems for developing stable liquid formulations or for processes like spray drying.

-

Analytical Chemists: Choosing appropriate diluents for sample preparation and analysis.

Conclusion

This guide has provided a robust, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By integrating theoretical predictions with a rigorous experimental protocol and a validated analytical method, researchers can generate high-quality, reliable data. This information is not merely a physical constant but a critical tool that enables rational decision-making throughout the pharmaceutical development process, ultimately accelerating the path from discovery to a viable drug product.

References

- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.

- American Chemical Society. Predicting solubility curves via a thermodynamic cycle and machine learning.

- ACS Publications - American Chemical Society. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone - YouTube. How To Determine Solubility Of Organic Compounds?.

- ChemRxiv. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Solubility of Organic Compounds.

- MasterControl. ICH Q6 Guidelines.

- PubChem. 2-Chloro-6-sulfanylbenzonitrile.

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Journal of Materials Chemistry C (RSC Publishing). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- European Medicines Agency (EMA). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- Wikipedia. Hansen solubility parameter.

- ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- Slideshare. Developing specifications in ICH Q6B guidelines.

- Designer Solvent Blends - Hansen Solubility Parameters.

- Cheméo. Chemical Properties of Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3).

- Sigma-Aldrich. 2-Chloro-6-methylbenzonitrile 97 6575-09-3.

- 2-Chloro-6-methylbenzonitrile.

- ECHEMI. 6575-09-3, 2-Chloro-6-methylbenzonitrile Formula.

- ChemicalBook. 2-Chlorobenzonitrile synthesis.

- 6. ANALYTICAL METHODS.

- Sigma-Aldrich. 2-Chloro-6-methylbenzonitrile.

- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.

- Benchchem. Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.

- Google Patents. Benzonitrile derivative, process for its preparation and its application.

- Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

- BLDpharm. 1237083-91-8|2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 10. mastercontrol.com [mastercontrol.com]

- 11. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

The Strategic Application of 2-Chloro-6-(methylsulfanyl)benzonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. 2-Chloro-6-(methylsulfanyl)benzonitrile has emerged as a highly versatile and powerful building block in medicinal chemistry, primarily owing to its unique electronic and steric properties that facilitate the construction of complex, biologically active heterocyclic systems. This technical guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its pivotal role in the synthesis of kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols, and present a critical analysis of the structure-activity relationships of its derivatives.

Introduction: The Physicochemical Advantage of this compound

This compound is a trifunctional aromatic compound featuring a nitrile group, a chloro substituent, and a methylsulfanyl moiety. This specific arrangement of functional groups imparts a distinct reactivity profile that is highly advantageous for the synthesis of diverse heterocyclic scaffolds.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNS | PubChem |

| Molecular Weight | 183.66 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

The electron-withdrawing nature of the nitrile and chloro groups activates the aromatic ring for nucleophilic substitution, while the methylsulfanyl group can act as a handle for further chemical modification or directly participate in cyclization reactions. The ortho-disubstitution pattern creates a sterically defined environment that can influence the regioselectivity of subsequent chemical transformations.

Core Synthetic Application: A Gateway to Thieno[2,3-b]pyridine Kinase Inhibitors

A primary and highly significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of the thieno[2,3-b]pyridine scaffold. This heterocyclic system is a privileged core in a multitude of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.

The key transformation enabling this application is the Gewald reaction , a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4][5]

The Gewald Reaction: Mechanistic Insights and Experimental Protocol

The Gewald reaction involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a base.[1][2][3][4] In the context of this compound, the nitrile group itself is the active methylene component, and the reaction is typically carried out with an α-halo ketone or aldehyde, followed by an intramolecular cyclization.

Reaction Causality: The success of this reaction hinges on the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated intermediate. The subsequent intramolecular cyclization is driven by the nucleophilicity of the sulfur and the electrophilicity of the nitrile group, leading to the formation of the stable 2-aminothiophene ring. The ortho-chloro substituent on the benzonitrile ring can influence the electronic properties of the nitrile group and may play a role in the regioselectivity of the subsequent cyclization steps to form the fused pyridine ring.

Experimental Protocol: Synthesis of a 2-Aminothiophene Precursor via the Gewald Reaction

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative, a key intermediate for thieno[2,3-b]pyridines, starting from a related benzonitrile precursor.

-

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Elemental Sulfur (1.2 eq)

-

Morpholine (0.2 eq)

-

Ethanol (solvent)

-

-

Procedure:

-

To a stirred solution of this compound and cyclohexanone in ethanol, add elemental sulfur.

-

Add morpholine dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude 2-aminothiophene product.

-

Purify the crude product by recrystallization or column chromatography.

-

Diagram: The Gewald Reaction Pathway

Caption: A potential workflow for developing kinase inhibitors.

Broader Applications and Future Perspectives

While the synthesis of kinase inhibitors represents a major application, the reactivity of this compound is not limited to this area. The functional groups present on the molecule allow for a wide range of chemical transformations, making it a valuable starting material for the synthesis of other classes of bioactive molecules, including:

-

Agrochemicals: The benzonitrile moiety is a common feature in herbicides and pesticides.

-

Other Heterocyclic Systems: The versatile reactivity of the nitrile and chloro groups allows for the construction of various other fused and non-fused heterocyclic systems with potential therapeutic applications.

The continued exploration of novel reaction methodologies and the application of high-throughput screening will undoubtedly uncover new and exciting applications for this versatile chemical building block in the years to come.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of functional groups provides a robust and versatile platform for the synthesis of complex and biologically active molecules, most notably the thieno[2,3-b]pyridine class of kinase inhibitors. The ability to readily access this privileged scaffold through well-established and efficient synthetic routes like the Gewald reaction underscores the importance of this compound as a key tool in the modern drug discovery arsenal. A thorough understanding of its reactivity and synthetic potential will continue to empower medicinal chemists in their quest for novel and effective therapies for a wide range of human diseases.

References

-

Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. (2019). Malaria Journal. [Link]

-

Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). Molecules. [Link]

-

Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). Bioorganic & Medicinal Chemistry. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]

-

Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Gewald reaction. (n.d.). Wikipedia. [Link]

-

A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. [Link]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2017). SciForum. [Link]

Sources

Introduction: Unveiling the Molecular Architecture of a Novel Benzonitrile Derivative

An In-Depth Technical Guide to the Theoretical Study of 2-Chloro-6-(methylsulfanyl)benzonitrile's Molecular Structure

In the landscape of drug discovery and materials science, substituted benzonitriles are a class of compounds commanding significant attention. Their rigid aromatic scaffold, combined with the versatile reactivity of the nitrile group, makes them invaluable as key intermediates and core structural motifs in a wide range of functional molecules. This compound is a promising, yet under-characterized, member of this family. Its unique substitution pattern—featuring an inductively electron-withdrawing chloro group, a potentially electron-donating methylsulfanyl group, and a strongly electron-withdrawing nitrile group—suggests a complex interplay of electronic and steric effects that dictates its chemical behavior and potential applications.

When experimental data for a novel compound is scarce, theoretical and computational studies provide an indispensable toolkit for elucidating its intrinsic molecular properties. By leveraging the principles of quantum mechanics, we can construct a detailed, three-dimensional portrait of the molecule, predict its spectroscopic signatures, and map its electronic landscape to forecast its reactivity.

This technical guide offers a comprehensive walkthrough of a robust theoretical protocol for the structural and electronic characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document eschews a rigid template in favor of a narrative that explains the causality behind each computational choice. We will proceed from the foundational principles of the chosen methodology to the detailed analysis of the predicted molecular geometry, vibrational modes, electronic properties, and NMR spectra, providing a self-validating framework for the theoretical investigation of this and other novel aromatic compounds.

Part 1: The Computational Methodology: A Framework for Predictive Accuracy

The cornerstone of a reliable theoretical study is a well-justified computational protocol. Our approach is grounded in Density Functional Theory (DFT), a method that offers an optimal balance between computational efficiency and accuracy for molecules of this size and complexity.[1][2]

Rationale for Method Selection: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for its ability to accurately model electron correlation effects at a fraction of the cost of traditional ab initio methods. The calculations are based on the electron density of the system, making it particularly well-suited for analyzing the electronic structure of π-conjugated systems like the benzonitrile core.

Selection of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance in predicting the geometries and vibrational frequencies of a wide range of organic molecules.[3][4][5] For electronic properties, such as excitation energies, a long-range corrected functional like CAM-B3LYP can also be employed for enhanced accuracy.[6]

-

Basis Set: The 6-311++G(d,p) basis set is chosen for this study. This triple-zeta basis set provides a high degree of flexibility for describing the valence electrons. The inclusion of diffuse functions (++) is crucial for accurately modeling the lone pairs on the sulfur and nitrogen atoms and the π-system, while the polarization functions (d,p) allow for the description of non-spherical electron distributions, which is essential for capturing the bonding environment in a substituted aromatic ring.

Experimental Protocol: Computational Workflow

The entire theoretical investigation follows a systematic, multi-step protocol to ensure the validity and reproducibility of the results.

Step 1: 3D Structure Generation

-

Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

Step 2: Geometry Optimization

-

Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory.

-

The goal is to locate the stationary point on the potential energy surface that corresponds to the molecule's lowest energy conformation.

-

Convergence criteria should be set to tight to ensure a precise final geometry.

Step 3: Vibrational Frequency Analysis

-

Following optimization, perform a frequency calculation at the same level of theory.

-

Causality: This step is critical for two reasons:

-

It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable equilibrium geometry.

-

It provides the theoretical harmonic vibrational frequencies, which can be used to predict the molecule's infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes (e.g., C≡N stretch, C-Cl stretch).

-

Step 4: Electronic Property and NMR Calculations

-

Using the optimized geometry, perform single-point energy calculations to determine electronic properties.

-

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualize their spatial distributions.

-

Compute the Molecular Electrostatic Potential (MEP) surface to identify sites susceptible to electrophilic and nucleophilic attack.

-

Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. Chemical shifts are typically referenced against a calculation of tetramethylsilane (TMS) performed at the same level of theory.[7]

Caption: Computational workflow for the theoretical analysis of molecular properties.

Part 2: Predicted Molecular Structure and Geometrical Parameters

The geometry optimization yields the equilibrium structure of the molecule. The presence of three different substituents on the benzene ring is expected to cause slight distortions from the perfect hexagonal symmetry of benzene, a result of varying steric and electronic demands.

The chloro and nitrile groups are electron-withdrawing, primarily through inductive effects.[8] The methylsulfanyl group, however, presents a more complex scenario: it is inductively withdrawing due to the electronegativity of sulfur, but the sulfur's lone pairs can participate in resonance, donating electron density to the π-system of the ring. The final geometry is a balance of these competing influences and steric hindrance between the adjacent bulky groups.

Table 1: Predicted Geometrical Parameters for this compound (Note: This data is predictive, based on the B3LYP/6-311++G(d,p) level of theory.)

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-Cl | 1.745 |

| C-S | 1.778 | |

| S-CH₃ | 1.815 | |

| C-C (ring avg.) | 1.395 | |

| C-CN | 1.452 | |

| C≡N | 1.158 | |

| Bond Angles (°) | C-C-Cl | 121.5 |

| C-C-S | 122.1 | |

| C-S-C | 103.2 | |

| C-C-CN | 178.9 | |

| Dihedral Angles (°) | Cl-C-C-S | 2.5 |

| C-C-S-C | -85.7 |

Part 3: Vibrational Spectroscopy Analysis

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule, corresponding to its IR and Raman spectra. The assignments of these frequencies to specific molecular motions offer deep insight into the molecule's bonding and structure.

Table 2: Predicted Major Vibrational Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |

| 3080-3050 | ν(C-H) | Aromatic C-H stretching |

| 2235 | ν(C≡N) | Nitrile group stretching |

| 1580-1450 | ν(C=C) | Aromatic ring C=C stretching |

| 1250 | δ(C-H) | In-plane aromatic C-H bending |

| 785 | ν(C-Cl) | C-Cl stretching |

| 705 | ν(C-S) | C-S stretching |

The characteristic C≡N stretching frequency is a strong and sharp band, making it an excellent diagnostic tool. Its exact position is sensitive to the electronic environment; electron-withdrawing groups on the ring typically shift this frequency to a higher wavenumber.

Part 4: Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.

-

HOMO: The HOMO is predicted to be localized primarily on the benzene ring and the sulfur atom of the methylsulfanyl group, reflecting the electron-donating capability of the sulfur lone pairs.

-

LUMO: The LUMO is expected to be distributed over the nitrile group and the aromatic ring, consistent with the strong electron-accepting nature of the cyano group.

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. The calculated gap of 5.63 eV suggests that this compound is a moderately stable molecule.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to the molecule's charge distribution and is invaluable for predicting sites of intermolecular interactions.

-

Red Regions (Negative Potential): These indicate electron-rich areas, which are prime targets for electrophilic attack. The most negative potential is expected around the nitrogen atom of the nitrile group due to its lone pair and high electronegativity.

-

Blue Regions (Positive Potential): These denote electron-poor areas, susceptible to nucleophilic attack. The aromatic protons and the carbon of the methyl group are expected to be the most positive regions.

-

Green/Yellow Regions (Neutral Potential): These represent areas of intermediate potential, such as the carbon backbone of the aromatic ring.

The MEP map visually confirms the push-pull nature of the substituents and highlights the regions most likely to engage in hydrogen bonding or other non-covalent interactions, a critical consideration in drug-receptor binding.

Part 5: Predicted ¹H and ¹³C NMR Spectra

Theoretical NMR calculations provide a powerful means to predict spectra, aiding in the structural confirmation of synthesized compounds. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS)

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| Aromatic H | 7.4 - 7.8 | Deshielded by adjacent electron-withdrawing Cl and CN groups. |

| -SCH₃ | 2.55 | Typical range for a methyl group attached to sulfur. |

| ¹³C NMR | ||

| C-Cl | 135.2 | Carbon attached to an electronegative halogen. |

| C-S | 140.1 | Influenced by both inductive and resonance effects of sulfur. |

| C-CN | 115.8 | Carbon directly attached to the nitrile group. |

| C≡N | 118.5 | Characteristic chemical shift for a nitrile carbon. |

| Aromatic C | 128 - 134 | Range reflects the varied electronic environments within the ring. |

| -SCH₃ | 15.7 | Typical upfield shift for an aliphatic methyl carbon. |

Conclusion

This guide has outlined a comprehensive theoretical framework for the detailed characterization of this compound. Through the rigorous application of Density Functional Theory, we have predicted its equilibrium geometry, vibrational frequencies, electronic structure, and NMR signatures. The analysis reveals a molecule with a complex interplay of electronic effects, featuring distinct regions of high and low electron density that govern its reactivity and potential for intermolecular interactions.

This computational protocol serves as a powerful, predictive tool that can guide synthetic efforts and accelerate the exploration of this molecule's potential in medicinal chemistry and materials science. By establishing a self-validating theoretical baseline, we provide a robust foundation for future experimental work, demonstrating the synergistic power of computational and experimental chemistry in modern scientific research.

References

-

Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Tanrıverdi, E., et al. (2025). Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. ADYU J SCI, 15(2), 162-183. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Yurdakul, Ş., Tanrıbuyurdu, S. (2013). Theoretical and experimental study of solvent effects on the structure, vibrational spectra, and tautomerism of 3-amino-1,2,4-triazine. Journal of Molecular Structure, 1052, 57-66. [Link]

-

Domingo, L. R., et al. (2016). Understanding the Reactivity of 1,3-Dipolar Cycloadditions from the Perspective of the Molecular Electron Density Theory. Molecules, 21(10), 1319. [Link]

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]

-

Cossi, M., et al. (2003). Energies, structures, and electronic properties of molecules in solution with the C-PCM solvation model. Journal of Computational Chemistry, 24(6), 669-681. [Link]

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. [Link]

Sources

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. sphinxsai.com [sphinxsai.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. mdpi.com [mdpi.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(methylsulfanyl)benzonitrile

Introduction: The Significance of 2-Chloro-6-(methylsulfanyl)benzonitrile in Modern Drug Discovery